Propyl piperidine-2-carboxylate hydrochloride
Overview
Description
Propyl piperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular structure of propyl piperidine-2-carboxylate hydrochloride is based on the piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The propyl group and the carboxylate group are attached to this ring .Scientific Research Applications
Drug Synthesis and Design
Propyl piperidine-2-carboxylate hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, contributing to the structural diversity of drug molecules. This compound can be used to introduce the piperidine ring into new pharmacologically active molecules, which is particularly useful in the development of drugs with central nervous system (CNS) activity .
Chiral Optimization in Pharmaceuticals
The chiral nature of Propyl piperidine-2-carboxylate hydrochloride makes it an essential starting material for the synthesis of enantiomerically pure drugs. Chirality is a critical factor in drug efficacy and safety, and this compound can be used to optimize the stereochemistry of potential pharmaceuticals, ensuring that the desired enantiomer is produced .
Biological Activity Enhancement
Piperidine derivatives, including Propyl piperidine-2-carboxylate hydrochloride , are known to enhance the biological activity of drugs. They can be incorporated into drug molecules to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This enhancement is crucial for the development of more effective and safer medications .
Anticancer Agent Development
Research has shown that piperidine derivatives can play a role in cancer therapyPropyl piperidine-2-carboxylate hydrochloride can be used as a precursor in the synthesis of anticancer agents, contributing to the discovery of novel compounds that may inhibit tumor growth or induce apoptosis in cancer cells .
Neuroprotective Therapies
The piperidine moiety is a common feature in neuroprotective agentsPropyl piperidine-2-carboxylate hydrochloride can be utilized in the synthesis of compounds that protect neuronal cells from damage or degeneration, which is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Analgesic and Anti-inflammatory Drug Production
Piperidine derivatives are often found in analgesic and anti-inflammatory drugsPropyl piperidine-2-carboxylate hydrochloride can serve as a building block in the creation of new pain-relief medications, potentially leading to drugs with fewer side effects and improved efficacy in managing pain and inflammation .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as propyl piperidine-2-carboxylate hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
propyl piperidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKJHWNYQDFING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl piperidine-2-carboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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